

Technical Guide: 4-(Phenoxymethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(Phenoxymethyl)benzaldehyde

CAS No.: 2683-70-7

Cat. No.: B1315363

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Precision Stoichiometry, Synthesis, and Application in Drug Discovery

Part 1: Molecular Identity & Physicochemical Core

In the context of stoichiometric precision required for library synthesis, the molecular weight of **4-(Phenoxymethyl)benzaldehyde** is the fundamental constant governing yield calculations.

Unlike its isomer 4-benzyloxybenzaldehyde, this molecule features a phenoxymethyl motif (Ph-O-CH₂-Ar), imparting distinct lipophilicity and metabolic stability profiles.

Physicochemical Data Table

Property	Specification	Notes
Chemical Name	4-(Phenoxymethyl)benzaldehyde	IUPAC
CAS Registry Number	2683-70-7	Distinct from 4-benzyloxybenzaldehyde (CAS 4397-53-9)
Molecular Formula	C ₁₄ H ₁₂ O ₂	
Molecular Weight (Average)	212.24 g/mol	Used for bulk stoichiometry
Monoisotopic Mass	212.0837 g/mol	Essential for High-Res MS (HRMS) confirmation
SMILES	<chem>O=Cc1ccc(COc2ccccc2)cc1</chem>	
InChI Key	QWLHJVDRPZNVBS-UHFFFAOYSA-N	
Physical State	Solid (Crystalline)	Typically off-white to pale yellow needles
Melting Point	58–62 °C	Literature range varies by purity

Structural Significance

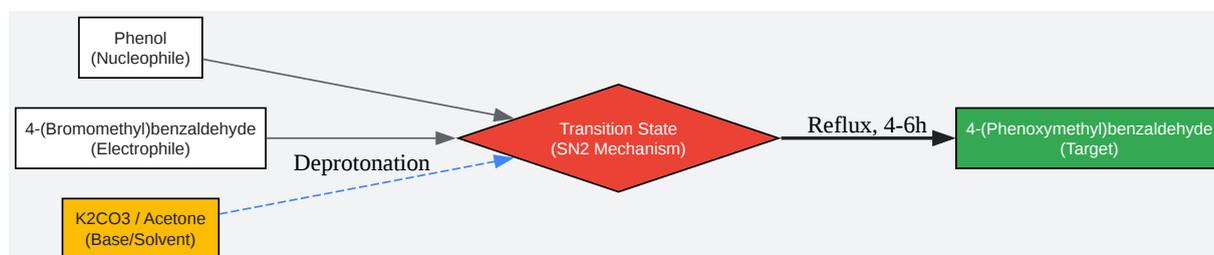
The molecule consists of two aromatic rings linked by an oxymethylene bridge.

- **The Aldehyde Handle:** Positioned at the para position, it serves as a reactive electrophile for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., benzimidazoles).
- **The Ether Linker:** The -CH₂-O- linkage introduces a rotational degree of freedom distinct from direct biaryl ethers, affecting the binding pocket fit in kinase or receptor targets.

Part 2: Synthesis Protocol (Williamson Ether Strategy)

The most robust route to **4-(Phenoxymethyl)benzaldehyde** avoids the oxidation of alcohols, which can lead to over-oxidation to carboxylic acids. Instead, we utilize a nucleophilic substitution between phenol and a halomethylbenzaldehyde.

Reaction Scheme



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Figure 1: Nucleophilic substitution pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Objective: Synthesize 10.0 g of **4-(Phenoxymethyl)benzaldehyde**.

Reagents:

- Phenol: 4.5 g (47.8 mmol, 1.05 equiv)
- 4-(Bromomethyl)benzaldehyde: 9.05 g (45.5 mmol, 1.0 equiv) – Note: Ensure this starting material is free of 4-methylbenzaldehyde impurities.
- Potassium Carbonate (K₂CO₃): 9.4 g (68.0 mmol, 1.5 equiv) – Anhydrous, freshly ground.
- Potassium Iodide (KI): 0.1 equiv (Catalytic, optional to accelerate reaction).
- Solvent: Acetone (100 mL, HPLC Grade) or DMF (for faster kinetics).

Procedure:

- Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (4.5 g) in Acetone (100 mL). Add K_2CO_3 (9.4 g). Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Addition: Add 4-(Bromomethyl)benzaldehyde (9.05 g) portion-wise. If using the catalytic method, add KI (750 mg) now.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
 - IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde starting material ($R_f \sim 0.6$) should disappear; product appears at $R_f \sim 0.5$.
- Workup:
 - Cool reaction to room temperature.[1]
 - Filter off inorganic salts (KBr, excess K_2CO_3).
 - Concentrate the filtrate in vacuo.[1][2]
 - Redissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
 - Wash with Brine, dry over Na_2SO_4 , and concentrate.[3]
- Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (SiO_2 , 0-20% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chemical identity relies on orthogonal validation. Do not proceed to biological assays without confirming these spectral signatures.

Proton NMR (1H NMR) – 400 MHz, $CDCl_3$

The spectrum must show a distinct singlet for the aldehyde and a singlet for the methylene linker.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.02	Singlet (s)	1H	-CHO	Confirms oxidation state (Aldehyde).
7.91	Doublet (d, J=8.1 Hz)	2H	Ar-H (Ortho to CHO)	Electron-withdrawing effect of Carbonyl.
7.60	Doublet (d, J=8.1 Hz)	2H	Ar-H (Meta to CHO)	
7.30–7.00	Multiplet (m)	5H	Phenoxy Ar-H	Characteristic mono-substituted benzene pattern.
5.15	Singlet (s)	2H	-CH ₂ -O-	Critical Diagnostic Peak. Confirming ether linkage.

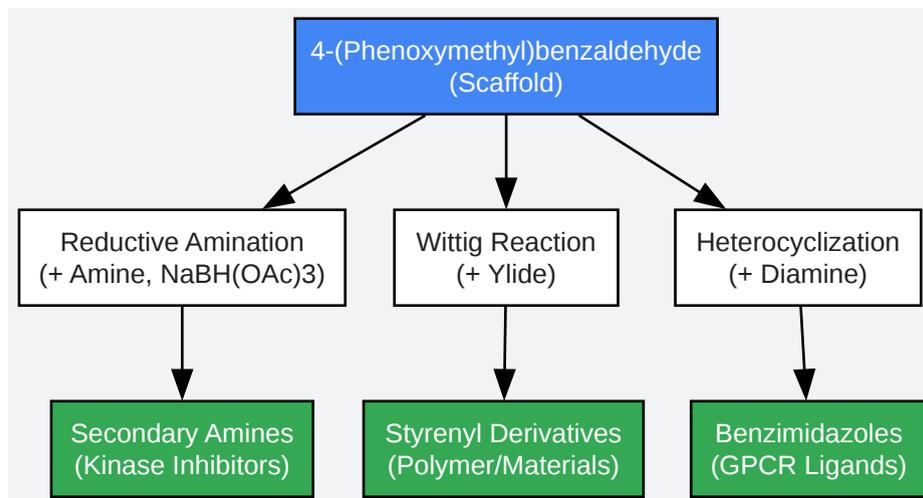
Mass Spectrometry (LC-MS)

- Method: ESI (Positive Mode).
- Observation: The aldehyde functionality often hydrates or forms hemiacetals in methanol, but the parent ion is usually visible.
- Target Mass: $[M+H]^+ = 213.25$ Da.
- Fragment: Loss of the phenoxy group may show a tropylium-like cation at $m/z \sim 119$.

Part 4: Applications in Drug Discovery

This molecule is not merely a reagent; it is a scaffold for Fragment-Based Drug Design (FBDD).

Workflow: From Reagent to Lead Compound



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Figure 2: Synthetic divergence from the aldehyde handle.

Case Study: PRMT5 Inhibitors

Recent medicinal chemistry campaigns (e.g., WO2014128465) utilize **4-(phenoxymethyl)benzaldehyde** as a precursor. The aldehyde is reacted with diamines to form benzimidazole cores, where the phenoxymethyl tail occupies a hydrophobic pocket in the Protein Arginine Methyltransferase 5 (PRMT5) enzyme, enhancing potency.

References

- Fisher Scientific. **4-(Phenoxymethyl)benzaldehyde** Product Specifications (CAS 2683-70-7).[4] Retrieved from .
- Pugh, T. et al. (2014). 2-(Hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagine methyl transferase. World Intellectual Property Organization, Patent WO2014128465A1. Retrieved from .
- BenchChem. **4-(Bromomethyl)benzaldehyde** Synthesis Protocols. Retrieved from .
- ChemicalBook. **4-(Phenoxymethyl)benzaldehyde** Properties and Suppliers. Retrieved from .

Disclaimer: All synthesis protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. The molecular weights provided are average values based on standard IUPAC atomic weights.

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Sources

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